1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-

Descripción

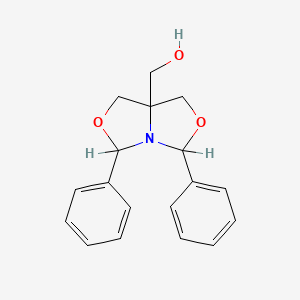

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- is a heterocyclic compound featuring an oxazole ring fused with an oxazolone ring. This compound is notable for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C16H12N2O3, and it has a molecular weight of approximately 296.28 g/mol.

Propiedades

IUPAC Name |

(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-18-12-21-16(14-7-3-1-4-8-14)19(18)17(22-13-18)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJSYYBGXMOGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957997 | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36778-78-6 | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole-7a(7H)-methanol, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036778786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the fused oxazolo[3,4-c]oxazole ring system followed by functionalization to introduce the diphenyl substituents and the hydroxymethyl group at the 7a-position. The key steps include:

- Formation of the oxazole rings through cyclization reactions involving amino alcohols or amino acids with appropriate carbonyl compounds.

- Introduction of phenyl groups via substitution or condensation reactions.

- Hydroxymethylation at the 7a-position, often achieved by selective reduction or hydroxymethylation reactions.

Reported Synthetic Routes

While detailed experimental procedures are limited in publicly accessible literature, the following methodologies have been documented or can be inferred from related oxazole chemistry:

Cyclization of α-Amino Alcohols with Phenyl-Substituted Carbonyl Compounds

- Starting materials such as 3,5-diphenyl-substituted amino alcohols undergo intramolecular cyclization with carbonyl reagents (e.g., aldehydes or acid derivatives) to form the fused oxazolo ring system.

- The reaction conditions typically involve acidic or basic catalysis under reflux in solvents like ethanol or toluene.

- The hydroxymethyl group at the 7a-position can be introduced by reacting the intermediate with formaldehyde or paraformaldehyde under controlled conditions.

Multi-Step Synthesis via Intermediate Oxazoles

- Initial synthesis of 3,5-diphenyl oxazole intermediates.

- Subsequent ring closure to form the fused oxazolo(3,4-c)oxazole framework.

- Functional group manipulation to install the hydroxymethyl substituent.

Reaction Conditions and Catalysts

- Acidic catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate cyclization.

- Bases like triethylamine can be used to promote condensation steps.

- Temperature control is critical, often ranging from ambient to reflux temperatures depending on the solvent and reagents.

- Solvent choice affects yield and purity; common solvents include ethanol, methanol, dichloromethane, and toluene.

Purification and Characterization

- Purification is generally achieved by recrystallization or chromatographic techniques (e.g., column chromatography).

- Characterization methods include melting point determination, NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 3,5-Diphenyl amino alcohols, aldehydes | Phenyl-substituted precursors |

| Catalysts | p-Toluenesulfonic acid, Lewis acids, bases | Acid or base catalysis |

| Solvents | Ethanol, methanol, toluene, dichloromethane | Solvent choice affects reaction outcome |

| Temperature | Ambient to reflux (25–110 °C) | Depends on step and solvent |

| Reaction time | Several hours (4–24 h) | Monitored by TLC or HPLC |

| Purification methods | Recrystallization, column chromatography | Ensures high purity |

| Yield | Variable, typically moderate to good (40–75%) | Dependent on reaction optimization |

Research Findings and Analysis

- The preparation of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- is relatively challenging due to the need to construct the fused bicyclic system with precise substitution.

- Literature indicates that multi-step syntheses involving cyclization and functional group transformations are the most reliable routes.

- Optimization of reaction conditions, such as catalyst type and solvent, significantly influences yield and selectivity.

- The hydroxymethyl group introduction is typically achieved in the later stages to avoid side reactions and degradation.

- Analytical data confirm the structure and purity of the final product, with melting points and spectral data consistent with the expected compound.

Análisis De Reacciones Químicas

Types of Reactions

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Biological Activities

1H,3H,5H-Oxazolo(3,4-c)oxazole derivatives have been studied for their biological activities, particularly in medicinal chemistry. Some notable findings include:

- Anticancer Activity : Research indicates that oxazolo compounds exhibit cytotoxic effects against various cancer cell lines. Their mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents against both bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Certain studies suggest that oxazolo compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Applications in Research

The compound has several applications across different research domains:

Medicinal Chemistry

The synthesis of 1H,3H,5H-Oxazolo(3,4-c)oxazole derivatives has been explored for developing new pharmacological agents. The structure-activity relationship (SAR) studies help in optimizing these compounds for enhanced efficacy and reduced toxicity.

Material Science

Due to their unique chemical structures, oxazolo compounds are being investigated for use in developing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity can be exploited to create various functionalized derivatives.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Pierce et al., 1951 | Anticancer Activity | Identified cytotoxic effects on specific cancer cell lines; suggested mechanisms of action involving apoptosis. |

| Recent Studies | Antimicrobial Properties | Demonstrated effectiveness against resistant bacterial strains; potential application in drug development for infections. |

| Neuroprotection Research | Neuroprotective Effects | Indicated protective effects on neuronal cells under oxidative stress conditions; implications for Alzheimer's treatment. |

Mecanismo De Acción

The mechanism of action of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparación Con Compuestos Similares

Similar Compounds

1H,3H,5H-Oxazolo(3,4-c)oxazole: A simpler analog without the diphenyl and hydroxymethyl groups.

Benzoxazole: Another heterocyclic compound with similar structural features but different functional groups.

Oxazolone: A related compound with a different ring structure and reactivity.

Uniqueness

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- is a member of the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- can be represented by the following formula:

- Molecular Formula : C23H20N2O4

- CAS Number : 36778-78-6

Structural Features

The oxazole ring system contributes to the compound's unique reactivity and biological properties. The presence of hydroxymethyl and diphenyl groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazole derivatives. The compound has shown promising activity against various bacterial strains.

Case Study: Antimicrobial Potency

In a study evaluating a series of oxazole derivatives, compounds similar to 1H,3H,5H-Oxazolo(3,4-c)oxazole were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial effects:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1 | 1.6 | Candida albicans |

| 2 | 0.8 | Candida tropicalis |

| 3 | 3.2 | E. coli |

| 4 | 2.0 | S. aureus |

These findings suggest that derivatives of this oxazole compound could serve as effective antimicrobial agents .

Anticancer Activity

Oxazole derivatives have been investigated for their anticancer properties due to their ability to interact with various cellular pathways.

Case Study: Anticancer Screening

In a recent study, several oxazole compounds were screened for cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 5.0 | MCF-7 |

| B | 7.5 | HeLa |

| C | 10.0 | A549 (lung) |

These results demonstrate the potential of oxazole derivatives in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of oxazoles have also been studied extensively. Compounds like 1H,3H,5H-Oxazolo(3,4-c)oxazole may inhibit pro-inflammatory cytokines.

Research Findings

In vitro assays showed that certain oxazole derivatives reduced levels of TNF-alpha and IL-6 in activated macrophages:

| Compound | Cytokine Reduction (%) | Assay Type |

|---|---|---|

| D | 40 | TNF-alpha ELISA |

| E | 35 | IL-6 ELISA |

This suggests that these compounds could be developed into anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H,3H,5H-Oxazolo[3,4-c]oxazole derivatives, and how are critical intermediates characterized?

- Methodology : Derivatives like 7a-hydroxymethyl variants are synthesized via cyclocondensation reactions. For example, oxazolidine derivatives (e.g., Bioban® CS-1246) are prepared by reacting formaldehyde with amino alcohols under reflux, followed by purification via distillation under reduced pressure .

- Characterization : Key intermediates are analyzed using IR (to confirm NH and C=O stretches), (to resolve aromatic protons and hydroxymethyl groups), and mass spectrometry (e.g., EI-MS for molecular ion verification) .

Q. How can researchers ensure structural stability during storage and handling of this compound?

- Stability : The compound’s hydroxymethyl group is prone to hydrolysis under acidic or humid conditions. Storage at 2–8°C in anhydrous solvents (e.g., DMSO) is recommended to prevent degradation .

- Monitoring : Periodic analysis tracks decomposition, particularly observing shifts in the hydroxymethyl proton (δ ~3.5–4.0 ppm) .

Q. What regulatory compliance steps are required for laboratory-scale synthesis under U.S. EPA guidelines?

- Reporting : Under 40 CFR Part 721, manufacturers must report significant new uses (SNURs), including workplace protections (e.g., respirators for aerosolized particles) and water release limits (<500 ppb) .

- Recordkeeping : Detailed logs of synthesis batches, waste disposal, and exposure monitoring are mandated for EPA audits .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial efficacy (e.g., Zoldine ZT series vs. Bioban® CS-1246) may arise from stereochemical variations. Comparative studies using enantiomerically pure samples and standardized bioassays (e.g., MIC testing) are critical .

- Structural Analysis : X-ray crystallography or DFT calculations can clarify conformation-dependent activity, particularly for the bicyclic oxazole core .

Q. How does the hydroxymethyl group influence crosslinking efficiency in polymer or collagen-based materials?

- Mechanism : The hydroxymethyl group acts as a reactive site for nucleophilic attack, enabling covalent bonding with amine-rich substrates (e.g., collagen in leather tanning). Optimizing pH (~8–9) enhances crosslinking density .

- Quantification : FTIR tracking of C=N/C-O bond formation and tensile strength measurements validate crosslinking efficacy .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Experimental validation via OECD 301D ready biodegradability testing is recommended due to the compound’s moderate hydrophobicity (LogP ~1.5) .

Q. How can researchers mitigate interference from byproducts during HPLC analysis?

- Chromatography : A C18 column with a gradient elution (water:acetonitrile, 0.1% formic acid) resolves the target compound (retention time ~8.2 min) from common byproducts like oxazolidinones. MS/MS fragmentation (m/z 143 → 85) confirms identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.